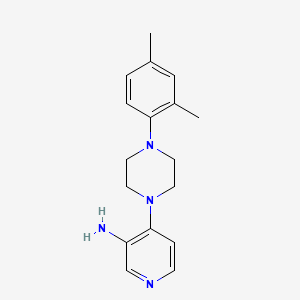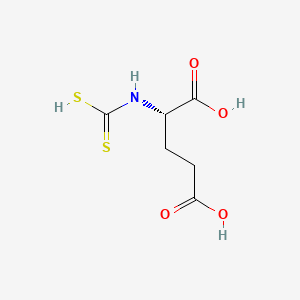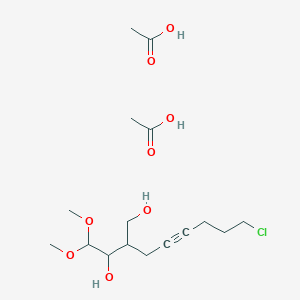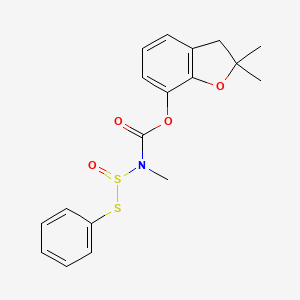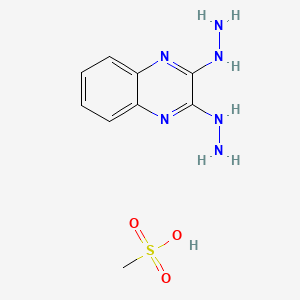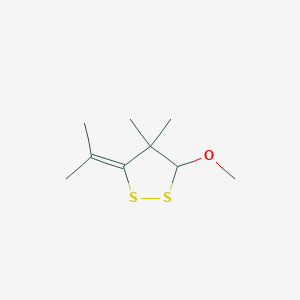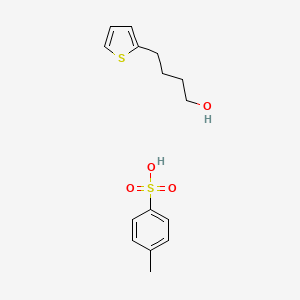![molecular formula C12H19BrO2 B14444544 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate CAS No. 77026-89-2](/img/structure/B14444544.png)
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,7-Trimethylbicyclo[221]heptan-2-yl bromoacetate is a chemical compound with a bicyclic structure It is derived from camphor, a naturally occurring compound found in the wood of the camphor laurel tree
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate typically involves the bromination of camphor derivatives. One common method is the reaction of camphor with bromoacetic acid in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Catalyst: A catalyst such as sulfuric acid or phosphoric acid is used to facilitate the reaction.
Solvent: The reaction is typically conducted in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include alcohols, amines, or thiols.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or alkanes.
科学的研究の応用
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways by modifying key signaling molecules.
類似化合物との比較
Similar Compounds
Camphor: A naturally occurring compound with a similar bicyclic structure.
Borneol: A related compound with similar chemical properties.
Isoborneol: Another bicyclic compound with structural similarities.
Uniqueness
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate is unique due to its specific bromine substitution, which imparts distinct reactivity and potential applications compared to its analogs. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
特性
CAS番号 |
77026-89-2 |
|---|---|
分子式 |
C12H19BrO2 |
分子量 |
275.18 g/mol |
IUPAC名 |
[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-bromoacetate |
InChI |
InChI=1S/C12H19BrO2/c1-11(2)8-4-5-12(11,3)9(6-8)15-10(14)7-13/h8-9H,4-7H2,1-3H3/t8-,9-,12-/m1/s1 |
InChIキー |
UQVUYLPZSVMLRQ-KBVBSXBZSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C1(C)C)C[C@H]2OC(=O)CBr |
正規SMILES |
CC1(C2CCC1(C(C2)OC(=O)CBr)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


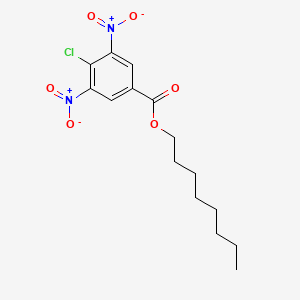
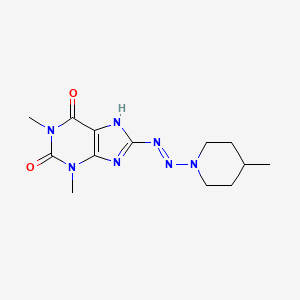
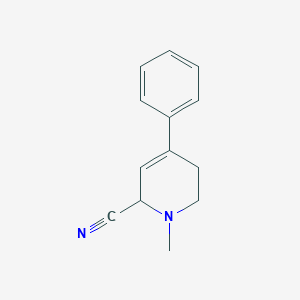
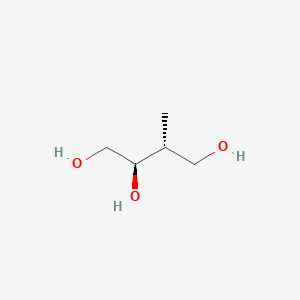

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
